molecular formula C7H4ClF3O2S B1349289 3-(Trifluoromethyl)benzenesulfonyl chloride CAS No. 777-44-6

3-(Trifluoromethyl)benzenesulfonyl chloride

Cat. No. B1349289
CAS RN: 777-44-6
M. Wt: 244.62 g/mol
InChI Key: ONCAZCNPWWQQMW-UHFFFAOYSA-N
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Patent
US08318769B2

Procedure details

2-Chloro-6-methylbenzenesulfonyl chloride (8, 7.82 g, 34.8 mmol) was added to a solution of 7 (8.83 g, 31.6 mmol) in pyridine (7.67 ml, 95.0 mmol) and the reaction mixture was stirred at room temperature overnight. CH2Cl2 and H2O were added to the reaction mixture and the organic phase was separated, washed with water and sat. NaCl solution, dried over Na2SO4 and concentrated to obtain the product 9, which was employed directly as such in the next stage.
Quantity
7.82 g
Type
reactant
Reaction Step One
Name
Quantity
8.83 g
Type
reactant
Reaction Step One
Quantity
7.67 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[C:4](C)[C:3]=1[S:9]([Cl:12])(=[O:11])=[O:10].[F:13][C:14]([F:26])([F:25])C1C=CC=CC=1S(Cl)(=O)=O.N1C=CC=CC=1.C(Cl)Cl>O>[F:13][C:14]([F:26])([F:25])[C:5]1[CH:4]=[C:3]([S:9]([Cl:12])(=[O:10])=[O:11])[CH:2]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
7.82 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)C)S(=O)(=O)Cl
Name
Quantity
8.83 g
Type
reactant
Smiles
FC(C1=C(C=CC=C1)S(=O)(=O)Cl)(F)F
Name
Quantity
7.67 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
washed with water and sat. NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)S(=O)(=O)Cl)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.